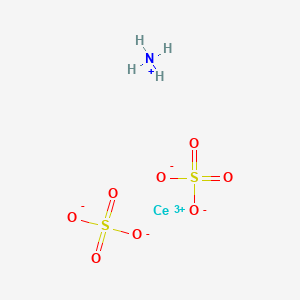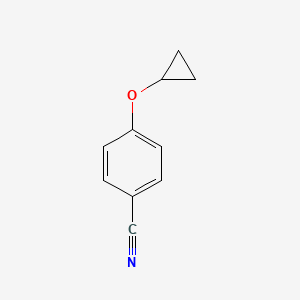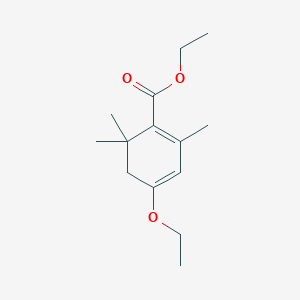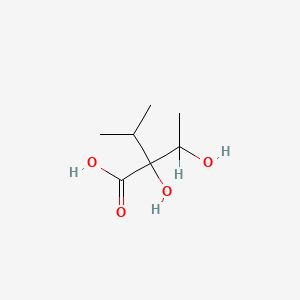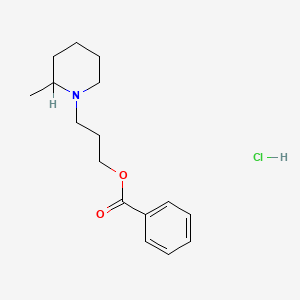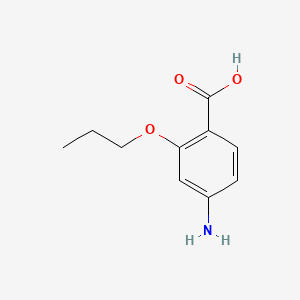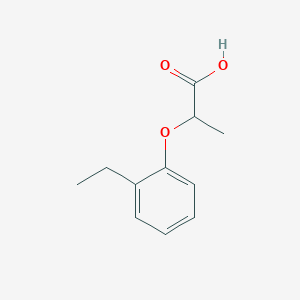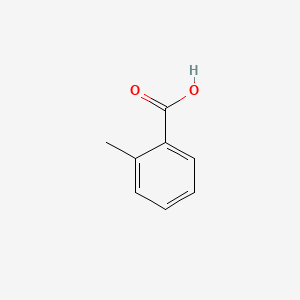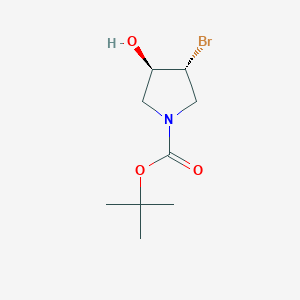
(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and spectral properties.Applications De Recherche Scientifique
Synthetic Chemistry Applications
Synthetic Routes and Catalysis : A study on vandetanib synthesis analyzed different synthetic routes, highlighting the utility of tert-butyl and related compounds in the development of pharmaceuticals. This research illustrates the importance of such compounds in facilitating complex synthesis processes, potentially including those involving (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (Mi, 2015).
Catalytic Non-Enzymatic Kinetic Resolution : Catalytic processes involving chiral compounds like (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate could be crucial in asymmetric synthesis, as discussed in a review on catalytic non-enzymatic kinetic resolution of racemates, highlighting the significance of such molecules in producing enantiopure compounds (Pellissier, 2011).
Environmental and Toxicology Studies
- Environmental Fate of Chemicals : Understanding the environmental behavior and fate of chemicals, as reviewed for methyl tert-butyl ether, provides insight into the potential environmental impacts and degradation pathways of structurally or functionally related compounds, such as (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate (Squillace et al., 1997).
Pharmaceutical Development
- Drug Synthesis and Biocatalysis : Research on levulinic acid for drug synthesis underscores the relevance of compounds with functional groups similar to (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate in pharmaceutical applications, including their use as precursors or intermediates in the synthesis of bioactive molecules (Zhang et al., 2021).
Safety And Hazards
This involves understanding the toxicological properties of the compound and precautions needed to handle it safely.
Orientations Futures
This involves predicting or proposing future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please consult with a chemical expert or a relevant database for specific information about this compound. Always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-bromo-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIILICSFSOJD-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149553 | |
| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
252574-02-0 | |
| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252574-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



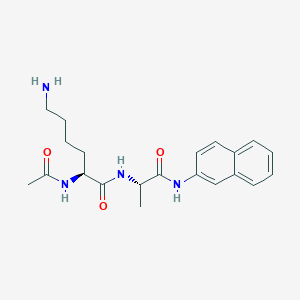

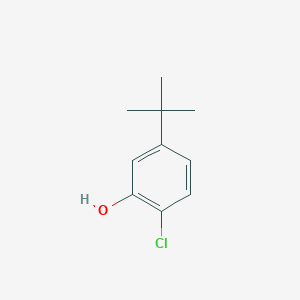
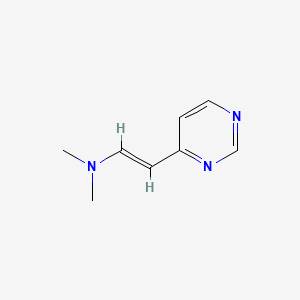

![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3433304.png)
